An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 320-31-0)
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 320-31-0)
Introduction: A Versatile Building Block in Modern Chemistry
4-Bromo-2-(trifluoromethyl)benzoic acid, identified by CAS Number 320-31-0, is a synthetically valuable aromatic carboxylic acid. Its structure is distinguished by a benzoic acid core substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This unique arrangement of functional groups imparts a combination of reactivity and specific physicochemical properties that make it a crucial intermediate in several fields, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
The trifluoromethyl group is a key feature, known for its strong electron-withdrawing nature and high lipophilicity. In drug design, the incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. The carboxylic acid moiety provides a reactive site for forming amides, esters, and other derivatives, further extending its synthetic utility.[1]
This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethyl)benzoic acid, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and spectral properties, outlines a plausible synthetic approach, details its key reactions with exemplary protocols, and provides essential safety and handling information.
Physicochemical and Spectral Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for 4-Bromo-2-(trifluoromethyl)benzoic acid are summarized below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 320-31-0[2] |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)benzoic acid[3] |
| Molecular Formula | C₈H₄BrF₃O₂[2] |
| Molecular Weight | 269.02 g/mol [2] |
| SMILES | O=C(O)C1=C(C(F)(F)F)C=C(Br)C=C1[3] |
| InChI Key | JXHWAPDBDXPBEQ-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to pale cream or light brown crystalline powder | [3][4] |
| Melting Point | 119.5 - 125.5 °C | [3] |
| Purity | ≥97.5% (Typical) | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Spectral Data Analysis
Spectral analysis is critical for structure confirmation and purity assessment. Below are the characteristic spectral data for 4-Bromo-2-(trifluoromethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | ¹³C NMR |
| Data for analogous compounds suggest the following approximate shifts (ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): | Predicted shifts (ppm) based on analogous structures: |
| ~13.0 (s, 1H, -COOH) | ~166 (-C OOH) |
| ~8.1 (d, 1H, Ar-H) | ~137 (Ar-C ) |
| ~7.9 (dd, 1H, Ar-H) | ~134 (Ar-C ) |
| ~7.7 (d, 1H, Ar-H) | ~132 (Ar-C ) |
| ~129 (q, -C F₃) | |
| ~125 (Ar-C ) | |
| ~122 (Ar-C ) | |
| ~120 (Ar-C ) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid, showing hydrogen bonding[6] |
| ~1700 (strong, sharp) | C=O stretch of the aryl carboxylic acid[6] |
| 1400-1600 | C=C aromatic ring stretches |
| 1100-1300 | C-F stretches of the trifluoromethyl group |
| ~1210-1320 | C-O stretch of the carboxylic acid group[6] |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| Ionization Mode | Fragment (m/z) | Proposed Identity/Loss |
| EI | 268/270 | [M]⁺, Molecular ion peak with characteristic bromine isotope pattern |
| EI | 251/253 | [M-OH]⁺ |
| EI | 223/225 | [M-COOH]⁺ |
| EI | 144 | [M-COOH-Br]⁺ |
The fragmentation pattern is characterized by the initial loss of hydroxyl or carboxyl groups, followed by cleavage of the bromine atom.[4][7][8]
Synthesis and Manufacturing
While specific proprietary methods are employed by manufacturers, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles. A common strategy involves the functionalization of a suitable benzene-ring precursor.[1] The following multi-step process illustrates a logical approach to synthesize 4-Bromo-2-(trifluoromethyl)benzoic acid.
Diagram 1: Plausible Synthetic Workflow. A multi-step synthesis starting from a halogenated benzene derivative.
Rationale Behind the Synthetic Strategy
-
Starting Material Selection: 1-Bromo-3-iodobenzene is a commercially available starting material. The differential reactivity of the C-I and C-Br bonds is key. The C-I bond is more susceptible to lithium-halogen exchange or ortho-lithiation direction, allowing for selective functionalization.
-
Step 1: Directed Ortho-Metalation and Trifluoromethylation: The iodine atom can direct an organolithium reagent like n-butyllithium to deprotonate the ortho position (position 2). The resulting lithiated species is a powerful nucleophile that can then be quenched with an electrophilic trifluoromethyl source (e.g., CF₃-I or other modern trifluoromethylating agents) to install the -CF₃ group at the desired position.
-
Step 2: Selective Halogen-Metal Exchange and Carboxylation: The remaining C-Br bond is less reactive towards standard organolithium reagents at low temperatures. However, a second equivalent of an organolithium reagent or a Grignard reagent can selectively perform a halogen-metal exchange at the iodine position. This newly formed organometallic intermediate can then be carboxylated by quenching with carbon dioxide (either as a gas or solid dry ice), followed by an acidic workup to protonate the carboxylate and yield the final product, 4-Bromo-2-(trifluoromethyl)benzoic acid. This approach leverages the hierarchy of halogen reactivity to achieve the desired substitution pattern.
Reactivity and Key Applications
The dual functionality of 4-Bromo-2-(trifluoromethyl)benzoic acid makes it a highly versatile intermediate. The bromine atom is ideal for C-C bond formation, while the carboxylic acid is a gateway to amides and esters.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond between an organohalide and an organoboron compound, is particularly prevalent.[9]
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- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. tcichemicals.com [tcichemicals.com]



